molecular formula C9H15ClO3 B14588982 5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- CAS No. 61207-74-7

5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro-

Katalognummer: B14588982
CAS-Nummer: 61207-74-7
Molekulargewicht: 206.66 g/mol
InChI-Schlüssel: LYZHURFODLVHQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro-: is an organic compound characterized by its unique structure, which includes a dioxepin ring with butoxy and chloro substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- typically involves the following steps:

    Formation of the Dioxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The butoxy and chloro groups are introduced through substitution reactions, often using reagents like butyl alcohol and chlorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydro-5H-1,4-dioxepine: Lacks the butoxy and chloro substituents.

    5H-1,4-Dioxepin, 2,3-dihydro-: Similar core structure but different substituents.

Uniqueness

5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- is unique due to its specific substituents, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61207-74-7

Molekularformel

C9H15ClO3

Molekulargewicht

206.66 g/mol

IUPAC-Name

5-butoxy-6-chloro-3,5-dihydro-2H-1,4-dioxepine

InChI

InChI=1S/C9H15ClO3/c1-2-3-4-12-9-8(10)7-11-5-6-13-9/h7,9H,2-6H2,1H3

InChI-Schlüssel

LYZHURFODLVHQO-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1C(=COCCO1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.